Atropine sulfate
Description
Historical Context of Atropine (B194438) Sulfate (B86663) Research
The history of atropine is intrinsically linked with the plant Atropa belladonna, commonly known as deadly nightshade. eajem.com Extracts from this plant have been used for centuries for medicinal, cosmetic, and nefarious purposes. wikipedia.orgambius.com
The journey to isolate the active compound from Atropa belladonna was a significant milestone in the field of chemistry and pharmacology.
Ancient Use: Extracts of plants from the nightshade family were used as early as the 4th century BC. wikipedia.org The ancient Romans were aware of the poisonous properties of deadly nightshade, and it was rumored to have been used for assassinations. wikipedia.org In the last century B.C., Cleopatra reportedly used atropine-rich extracts from the Egyptian henbane plant to dilate her pupils. eajem.comwikipedia.org Italian women in the Renaissance used juice from the berries of Atropa belladonna to enlarge their pupils for cosmetic reasons, leading to the name "belladonna," which translates to "beautiful woman." ambius.comjournalagent.com
First Isolation: The German chemist Friedlieb Ferdinand Runge was among the first to study the pharmacological effects of belladonna extracts. wikipedia.org However, it was the German pharmacist Heinrich F. G. Mein who, in 1831, successfully isolated the pure crystalline form of the active substance, which he named atropine. eajem.comwikipedia.org Another account suggests that atropine was first isolated in 1833. wikipedia.orgbritannica.com P. L. Geiger and O. Hesse also published their isolation of atropine from Atropa belladonna and Hyoscyamus niger in 1833. nih.gov
Synthesis: The first synthesis of atropine was achieved by the German chemist Richard Willstätter in 1901. eajem.comwikipedia.org
The isolation of atropine was a pivotal moment, as it allowed for the administration of accurate doses and eliminated the toxic effects of impurities present in crude plant extracts. britannica.com
Atropine is found in various members of the Solanaceae (nightshade) family of plants. wikipedia.org The primary natural sources of atropine include:
Atropa belladonna (Deadly Nightshade) wikipedia.org
Datura stramonium (Jimsonweed) wikipedia.orgslideshare.net
Hyoscyamus niger (Henbane) nih.gov
Mandragora officinarum (Mandrake) wikipedia.org
Initially, preparations were made from the whole plant, such as extracts, ointments, or teas. nih.gov Over time, research focused on identifying the specific plant parts with the highest concentration of the alkaloid. The leaves and flowering tops are known to be rich in atropine. slideshare.netslideshare.net While the roots of 3-4 year old Atropa belladonna plants have a slightly higher alkaloid content, they are less commonly used as a source. rsc.org The concentration of alkaloids can vary, with the roots being the most toxic part. gardenia.net The biosynthesis of atropine begins with the amino acid L-phenylalanine. eajem.comwikipedia.org During the extraction process from plants, the naturally occurring l-hyoscyamine (B7768854) is largely converted into its racemic form, atropine. biosmartnotes.com
Significance within Tropane (B1204802) Alkaloid Research
Atropine belongs to a class of compounds known as tropane alkaloids, which are characterized by a specific bicyclic chemical structure. nih.govuobasrah.edu.iq This class also includes other well-known alkaloids like scopolamine (B1681570) and cocaine. nih.gov
Atropine, scopolamine, and hyoscyamine (B1674123) are the most prominent tropane alkaloids found in the Solanaceae family. While they share a common tropane ring structure, they exhibit different pharmacological properties. nih.gov Atropine is a racemic mixture of d-hyoscyamine and l-hyoscyamine, with l-hyoscyamine being the more physiologically active isomer. wikipedia.orgrsc.org Scopolamine is another important tropane alkaloid found in plants like Hyoscyamus niger. eajem.com
Here is a comparative table of these related tropane alkaloids:
| Feature | Atropine | Scopolamine | Hyoscyamine |
| Chemical Formula | C17H23NO3 | C17H21NO4 | C17H23NO3 |
| Natural Source | Atropa belladonna, Datura species | Hyoscyamus niger, Datura species | Atropa belladonna, Hyoscyamus niger |
| Stereochemistry | Racemic mixture of d- and l-hyoscyamine | Primarily l-hyoscine | Levorotatory isomer |
| Primary Action | Anticholinergic, muscarinic antagonist | Anticholinergic, muscarinic antagonist | Anticholinergic, muscarinic antagonist |
Atropine's primary mechanism of action is as a competitive, reversible antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, and M5). nih.govwikipedia.org Acetylcholine is a key neurotransmitter in the parasympathetic nervous system, which controls "rest and digest" functions. wikipedia.org By blocking these receptors, atropine inhibits the effects of the parasympathetic nervous system. nih.govwikipedia.org
This specific and well-understood mechanism has made atropine an invaluable tool in academic research for studying the cholinergic system. Early pharmacological studies in the 19th century by researchers like Bezold, Bloebaum, and Heidenhain used atropine to demonstrate its blocking effects on vagal nerve stimulation of the heart and on salivary secretion. eajem.com Its ability to antagonize acetylcholine has allowed scientists to probe the function of muscarinic receptors in various tissues and organ systems, contributing significantly to our understanding of autonomic pharmacology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUNBYITZUJHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858967 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl alpha-(hydroxymethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83454-31-3, 101-31-5 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl alpha-(hydroxymethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hyoscyamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis of Atropine Sulfate
Precursor Pathways and Enzymatic Transformations
The journey from simple molecules to the complex structure of atropine (B194438) is a testament to the elegance of plant biochemistry. The biosynthetic pathway draws upon fundamental building blocks, primarily amino acids, which undergo a cascade of enzymatic reactions to yield the foundational tropane (B1204802) skeleton and the tropic acid moiety.
Amino Acid Derivations (e.g., Ornithine, Phenylalanine, Arginine)
The biosynthesis of the tropane ring of atropine begins with the amino acid L-ornithine , which itself can be derived from L-arginine through the action of the enzyme arginase. Ornithine serves as the primary precursor for the pyrrolidine (B122466) ring, a key structural component of the tropane skeleton. The α-amino group of ornithine is incorporated into the tropane ring, highlighting the direct contribution of this amino acid. oup.com
The tropic acid portion of the atropine molecule is derived from the aromatic amino acid L-phenylalanine . This pathway involves the transformation of the phenyl side chain of phenylalanine to form the characteristic 2-phenyl-3-hydroxypropanoic acid structure of tropic acid.
Formation of Key Intermediates (e.g., Putrescine, Tropinone (B130398), Tropine (B42219), Tropic Acid)
The biosynthetic pathway is characterized by the formation of several crucial intermediates:
Putrescine: The first committed step in the biosynthesis of the tropane moiety is the decarboxylation of ornithine by the enzyme ornithine decarboxylase (ODC) to form putrescine. nih.gov Alternatively, putrescine can also be synthesized from arginine via agmatine. nih.gov
Tropinone: Following a series of reactions including methylation and oxidation, the pathway leads to the formation of tropinone. This bicyclic ketone is a central branch point in tropane alkaloid biosynthesis. nih.gov
Tropine: Tropinone is then stereospecifically reduced to tropine by the enzyme tropinone reductase I (TRI). nih.gov Tropine possesses a 3α-hydroxyl group, which is essential for the subsequent esterification step.
Tropic Acid: As mentioned, L-phenylalanine is the precursor for tropic acid. The biosynthetic route involves a rearrangement of the phenylalanine side chain to form this unique acid.
The final step in the formation of hyoscyamine (B1674123) (the L-isomer of atropine) is the esterification of tropine with tropic acid. Atropine itself is a racemic mixture of D- and L-hyoscyamine (B7768854), with the racemization often occurring during the extraction process.
Key Enzymes and Gene Expression in Biosynthesis
The biosynthesis of atropine is orchestrated by a series of highly specific enzymes. The expression of the genes encoding these enzymes is tightly regulated, often being tissue-specific, with the roots being the primary site of tropane alkaloid synthesis in many plants.
| Enzyme | Function | Substrate | Product | Reported kcat Range |
|---|---|---|---|---|
| Putrescine N-methyltransferase (PMT) | Methylation of putrescine | Putrescine, S-adenosylmethionine (SAM) | N-methylputrescine, S-adenosylhomocysteine | 0.16 s⁻¹ - 0.39 s⁻¹ |
Tropinone Reductases (TRI, TRII)
The reduction of tropinone is a pivotal branching point in tropane alkaloid biosynthesis, controlled by two distinct enzymes: Tropinone Reductase I (TRI) and Tropinone Reductase II (TRII) . tandfonline.com Both enzymes utilize NADPH as a cofactor.
TRI stereospecifically reduces tropinone to tropine (with a 3α-hydroxyl group), which is the direct precursor for hyoscyamine and subsequently atropine. nih.gov
TRII , on the other hand, reduces tropinone to pseudotropine (with a 3β-hydroxyl group), leading to the biosynthesis of other types of tropane alkaloids known as calystegines. tandfonline.com
The relative activities of TRI and TRII can vary between plant species and even within different tissues of the same plant, thereby influencing the profile of tropane alkaloids produced. tandfonline.com Generally, TRI exhibits a higher activity level than TRII in plants that predominantly produce hyoscyamine and its derivatives. nih.gov
| Enzyme | Plant Source | Substrate | Product | Km for Tropinone (mM) | Km for NADPH (µM) |
|---|---|---|---|---|---|
| Tropinone Reductase I (TRI) | Datura stramonium | Tropinone | Tropine | 1.30 | 58 |
| Tropinone Reductase II (TRII) | Datura stramonium | Tropinone | Pseudotropine | 0.11 | 16 |
| Tropinone Reductase II (TRII) | Hyoscyamus niger | Tropinone | Pseudotropine | 0.0351 | 21.1 |
Hyoscyamine 6 Beta-Hydroxylase (H6H)
Hyoscyamine 6β-hydroxylase (H6H) is a bifunctional enzyme that plays a crucial role in the later stages of the biosynthesis of scopolamine (B1681570), a derivative of hyoscyamine. nih.govnih.gov While not directly involved in the synthesis of atropine itself (which is racemic hyoscyamine), its presence and activity are significant in plants that produce both alkaloids. H6H first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine and then catalyzes an epoxidation reaction to form scopolamine. nih.govnih.gov The expression of the H6H gene is often localized to the pericycle of the root.
| Enzyme | Plant Source | Function | Substrate | Product | Km for Hyoscyamine (µM) | Km for 2-oxoglutarate (µM) |
|---|---|---|---|---|---|---|
| Hyoscyamine 6β-hydroxylase (H6H) | Hyoscyamus niger | Hydroxylation | l-Hyoscyamine | 6β-hydroxyhyoscyamine | 35 | 43 |
| Datura metel | Hydroxylation | Hyoscyamine | 6β-hydroxyhyoscyamine | 50 | 50 |
Phenylalanine Ammonia-Lyase (PAL)
The biosynthesis of the tropic acid moiety of atropine originates from the amino acid L-phenylalanine. phytojournal.comeajem.comwikipedia.org The initial step in this specific conversion is a transamination of L-phenylalanine to form phenylpyruvic acid, which is subsequently reduced to phenyl-lactic acid. phytojournal.comeajem.comwikipedia.orgnih.gov This phenyllactic acid is a key precursor that eventually becomes tropic acid after esterification with tropine and a subsequent rearrangement. phytojournal.comeajem.comwikipedia.org
Phenylalanine ammonia-lyase (PAL) is a crucial enzyme in plant secondary metabolism, but it does not directly catalyze the first step of tropic acid formation. Instead, PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. wikipedia.org This reaction is the committed step for the general phenylpropanoid pathway, which leads to the synthesis of a vast array of compounds, including flavonoids, lignin, and coumarins. wikipedia.orgnih.gov
Regulatory Mechanisms of Biosynthesis
The production of atropine is tightly controlled through a sophisticated network of regulatory mechanisms at both the genetic and biochemical levels, ensuring that its synthesis is coordinated with the plant's developmental stage and environmental conditions.
Transcriptional and Post-Transcriptional Regulation
The biosynthesis of atropine is regulated at the genetic level, primarily through the controlled expression of genes encoding key biosynthetic enzymes. nih.gov This regulation is orchestrated by various transcription factors (TFs), which are proteins that bind to specific DNA sequences to control the rate of transcription. nih.gov Families of TFs, such as MYB and WRKY, have been identified as significant regulators in the biosynthesis of plant alkaloids. nih.gov
Furthermore, the expression of tropane alkaloid pathway genes is responsive to external stimuli, particularly elicitors like methyl jasmonate (MJ), a plant hormone involved in stress responses. nih.govmdpi.com Studies on Datura stramonium have shown that treatment with MJ can significantly increase the expression of genes for critical enzymes in the pathway, including:
Putrescine N-methyltransferase (PMT): Catalyzes the first committed step in the formation of the tropane ring. nih.govmdpi.comnih.gov
Tropinone Reductase I (TR1): Reduces tropinone to tropine. nih.govnih.gov
Hyoscyamine 6β-hydroxylase (H6H): Involved in the conversion of hyoscyamine (a precursor to atropine) to scopolamine. nih.govmdpi.comnih.gov
This upregulation of gene expression by MJ has been observed to enhance the production of atropine and related alkaloids, indicating a clear link between environmental signals and transcriptional control of the biosynthetic pathway. nih.govnih.gov Similar transcriptional regulation of pmt and h6h has also been noted in Hyoscyamus niger. pnas.org
Biochemical Control Mechanisms
Beyond genetic regulation, atropine biosynthesis is controlled by biochemical mechanisms that modulate enzyme activity and substrate availability. Several enzymes in the pathway have been identified as critical control points. Putrescine N-methyltransferase (PMT) is considered a rate-limiting enzyme, as it catalyzes the first committed and irreversible step toward the tropane ring, making it a key site of metabolic control. pnas.orgnih.gov
Another level of biochemical control involves the competition for common precursors with other metabolic pathways. The biosynthesis of polyamines, for example, also uses putrescine, the substrate for PMT. Research using inhibitors of polyamine synthesis has demonstrated that blocking this competing pathway can divert the metabolic flux of putrescine towards tropane alkaloid production, thereby increasing the yield of hyoscyamine and scopolamine. nih.gov This highlights the importance of precursor availability as a control mechanism. Enzymes that function at the intersection of primary and specialized metabolism, such as the aminotransferase that converts phenylalanine to phenylpyruvate, are also crucial points of biochemical regulation. nih.gov
Site-Specific Biosynthesis in Plant Genera
The synthesis of tropane alkaloids, including atropine, is highly compartmentalized within the plant, with distinct locations for biosynthesis and storage. This spatial separation is a key feature of the pathway and differs significantly between plant families.
Solanaceae Family (e.g., Atropa belladonna, Hyoscyamus niger, Datura stramonium)
In the Solanaceae family, which includes the primary sources of atropine, the biosynthesis of tropane alkaloids is predominantly localized in the roots. nih.govuchicago.eduuchicago.edunih.gov Extensive research, including grafting experiments and studies with isolated root cultures of Atropa belladonna, has confirmed that the root is the primary, if not the sole, site of atropine synthesis. uchicago.eduuchicago.edu The expression of key biosynthetic genes, such as pmt and h6h, has been detected specifically in the root pericycle, a layer of cells just inside the endodermis. nih.gov
Once synthesized in the roots, the alkaloids are transported via the xylem to the aerial parts of the plant, such as the leaves, stems, and flowers, where they are stored. pnas.orgnih.gov The distribution of these alkaloids varies depending on the plant organ and its developmental stage. For instance, in Datura stramonium, hyoscyamine (the levorotatory isomer of atropine) is often the predominant alkaloid in young stems and leaves. phytojournal.comabcbot.pl
Table 1: Distribution of Atropine and Scopolamine in Datura stramonium during Vegetative and Generative Phases
| Plant Organ | Phase | Atropine (% dry weight) | Scopolamine (% dry weight) |
|---|---|---|---|
| Roots | Vegetative | 0.045 | - |
| Generative | 0.056 | - | |
| Stems | Vegetative | 0.070 | 0.023 |
| Generative | 0.070 | 0.023 | |
| Petioles | Vegetative | 0.080 | 0.042 |
| Generative | 0.062 | 0.020 | |
| Leaves | Vegetative | 0.030 | - |
| Generative | 0.037 | 0.090 (at flowering) | |
| Capsules | Generative | 0.064 | 0.034 |
| Seeds | Generative | Not detected | 0.020 |
Data adapted from studies on D. stramonium. abcbot.plresearchgate.net Note: Scopolamine content in roots was not specified in the cited source, and leaf content varies significantly with development.
Erythroxylaceae Family (e.g., Erythroxylum coca)
In stark contrast to the Solanaceae, the site of tropane alkaloid biosynthesis in the Erythroxylaceae family, represented by Erythroxylum coca (the source of cocaine), is the young leaves. nih.govpnas.org There is no evidence of tropane alkaloid synthesis occurring in the roots of this family. pnas.orgnih.gov
This geographical difference in synthesis location is a manifestation of a deeper evolutionary divergence. Research has provided strong evidence that the tropane alkaloid biosynthetic pathways in the Solanaceae and Erythroxylaceae evolved independently. pnas.orgou.edutdl.org This is a classic example of convergent evolution, where two phylogenetically distant plant families developed the ability to produce structurally similar compounds through different enzymatic machinery. pnas.orgdb-thueringen.de For example, the crucial reduction of the tropinone intermediate is catalyzed by enzymes from the short-chain dehydrogenase/reductase family in Solanaceae, whereas in E. coca, this step is performed by an enzyme from the aldo-keto reductase family. nih.govpnas.orgnih.gov While E. coca is known for producing cocaine rather than atropine, the study of its distinct, leaf-based tropane alkaloid pathway provides a critical comparative context that underscores the unique evolutionary and biochemical strategies employed by different plant families. pnas.orgpnas.orgnih.gov
Biotechnological Approaches to Modulate Biosynthesis
The biosynthesis of atropine, a racemic mixture of d- and l-hyoscyamine, is a complex process localized in the roots of certain Solanaceae family plants. researchgate.net Due to the pharmaceutical importance of atropine and the related tropane alkaloid, scopolamine, significant research has focused on biotechnological methods to manipulate their biosynthetic pathways. These approaches aim to increase the yield of desired alkaloids or alter the natural composition of these compounds within the plant. frontiersin.orgfrontiersin.org Metabolic engineering, through the introduction and expression of key biosynthetic genes, has emerged as a primary tool for achieving these goals. nih.govpnas.org
Genetic Engineering for Alkaloid Composition Alteration
Genetic engineering offers a powerful strategy to modify the final alkaloid profile in tropane alkaloid-producing plants. A primary target for altering the composition is the enzyme hyoscyamine 6β-hydroxylase (H6H), which catalyzes the conversion of hyoscyamine into scopolamine. nih.govnih.gov Since hyoscyamine is the direct precursor of atropine, modulating H6H activity directly impacts the ratio of hyoscyamine to scopolamine.
Plants such as Atropa belladonna are naturally rich in hyoscyamine, making them a primary source for atropine. pnas.org By introducing and overexpressing the gene encoding H6H from a high scopolamine-producing species like Hyoscyamus niger into A. belladonna, researchers can effectively shift the metabolic flow. pnas.org This genetic modification enhances the conversion of the endogenous hyoscyamine pool into scopolamine, thereby decreasing the relative amount of atropine's precursor and increasing the scopolamine content. pnas.org For instance, transgenic A. belladonna root clones overexpressing the h6h gene have shown up to a five-fold increase in scopolamine concentration compared to wild-type roots. nih.gov
This approach demonstrates that the alkaloid composition is not fixed and can be deliberately skewed towards a more commercially valuable compound like scopolamine, which has a higher demand than atropine. nih.govkoreascience.kr The success of this strategy hinges on the existing substrate pool; the introduced enzyme requires a sufficient supply of hyoscyamine to be effective. Therefore, engineering a high-hyoscyamine plant is a logical approach to produce scopolamine. This principle of redirecting metabolic pathways by introducing a single key gene represents a cornerstone of altering alkaloid composition in medicinal plants.
Table 1: Impact of H6H Overexpression on Tropane Alkaloid Composition
| Transgenic Plant | Engineered Gene | Primary Effect | Fold Increase in Scopolamine | Reference |
|---|---|---|---|---|
| Atropa belladonna | h6h from Hyoscyamus niger | Converts native hyoscyamine to scopolamine | Up to 5-fold in root clones | nih.gov |
| Hyoscyamus muticus | h6h | Increased conversion of hyoscyamine | Up to 100-fold in best clone | nih.gov |
Overexpression of Biosynthetic Pathway Enzymes
Putrescine N-methyltransferase (PMT): The enzyme Putrescine N-methyltransferase (PMT) catalyzes the N-methylation of putrescine, which is the first committed step in the biosynthesis of tropane alkaloids. nih.govnih.govacademicjournals.org This reaction diverts the precursor putrescine away from the synthesis of other polyamines and directs it specifically toward the tropane alkaloid pathway. researchgate.netnih.gov Due to its position at a crucial metabolic branch point, the pmt gene has been a primary target for overexpression experiments. nih.govpnas.org
However, studies involving the overexpression of the pmt gene from Nicotiana tabacum in Atropa belladonna have yielded mixed results. While transgenic plants and their derived root cultures showed a 5- to 6-fold increase in PMT enzyme activity and elevated levels of the product N-methylputrescine, this did not translate into a significant increase in the final products, hyoscyamine and scopolamine. oup.com In some cases, the alkaloid levels in pmt-overexpressing lines were found to be unaltered or even slightly decreased compared to control plants. academicjournals.orgoup.comnih.gov This suggests that while PMT is a critical enzyme, its activity alone is not the sole rate-limiting factor for tropane alkaloid formation in A. belladonna. academicjournals.orgnih.gov
Hyoscyamine 6β-hydroxylase (H6H): Hyoscyamine 6β-hydroxylase (H6H) is another crucial enzyme that functions at the end of the pathway. It is a bifunctional enzyme that first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine and then catalyzes an epoxidation to form scopolamine. nih.govnih.govnih.gov Overexpression of the h6h gene has proven to be a highly effective strategy for increasing scopolamine content, as discussed previously. nih.gov This success indicates that the conversion of hyoscyamine to scopolamine is often a significant bottleneck in scopolamine-producing plants. researchgate.net
A landmark study in Hyoscyamus niger hairy root cultures demonstrated the effectiveness of this multi-gene approach. nih.gov Transgenic root lines were created that simultaneously overexpressed both pmt (an early, upstream enzyme) and h6h (a late, downstream enzyme). These dual-transgenic lines produced significantly higher levels of scopolamine than wild-type cultures or lines transformed with only a single gene (pmt or h6h). nih.gov The most productive transgenic line produced 411 mg/L of scopolamine, which was over nine times the amount in the wild type and more than double the amount in the best single-gene (h6h) transgenic line. nih.gov This synergistic effect suggests that increasing the initial substrate flow with PMT and enhancing the final conversion with H6H is a more efficient strategy for maximizing the production of the target alkaloid. nih.govnih.gov A study that overexpressed both genes in A. belladonna plants grown under field conditions also reported a 1.3 to 2.5-fold increase in scopolamine content. academicjournals.org
Table 2: Effects of Enzyme Overexpression on Tropane Alkaloid Production
| Target Enzyme(s) | Host Plant/Culture | Key Research Finding | Reference |
|---|---|---|---|
| PMT | Atropa belladonna | Increased PMT activity and N-methylputrescine levels, but no significant increase in hyoscyamine or scopolamine. | oup.comnih.gov |
| H6H | Atropa belladonna | Effectively converted hyoscyamine to scopolamine, increasing scopolamine content. | pnas.org |
| PMT and H6H (Simultaneous) | Hyoscyamus niger (hairy roots) | Synergistic effect; scopolamine production increased over 9-fold compared to wild type. | nih.gov |
| PMT and H6H (Simultaneous) | Atropa belladonna (field plants) | Scopolamine content increased 1.3 to 2.5-fold compared to wild type. | academicjournals.org |
Chemical Synthesis and Derivatization of Atropine Sulfate
Total Synthesis Methodologies
The complete chemical synthesis of atropine (B194438) from simple precursors has been a long-standing challenge and a showcase of synthetic organic chemistry.
Historical Syntheses (e.g., Willstätter's Contribution)
A significant improvement came in 1917 when Sir Robert Robinson developed a remarkably efficient one-pot synthesis of tropinone (B130398). acs.orgwikipedia.org Robinson's synthesis, a classic example of a biomimetic approach, involved the reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid. bris.ac.ukacs.orgwikipedia.org This "double Mannich" reaction initially yielded 17%, which was later improved to over 90%. acs.orgwikipedia.org The tropinone could then be reduced to tropine (B42219), which is subsequently esterified with tropic acid to form atropine. bris.ac.uk
| Scientist | Year | Key Contribution | Significance |
|---|---|---|---|
| Richard Willstätter | 1901 | First total synthesis of atropine. bris.ac.ukwikipedia.orgeajem.com | Confirmed the structure of atropine and was a major achievement in synthetic chemistry. bris.ac.uk |
| Sir Robert Robinson | 1917 | Developed a one-pot synthesis of tropinone. acs.orgwikipedia.org | Dramatically improved the efficiency and yield of a key intermediate for atropine synthesis. acs.org |
Modern Continuous-Flow Synthesis Approaches
In recent years, continuous-flow chemistry has emerged as a powerful tool for the synthesis of pharmaceuticals, offering advantages in terms of safety, efficiency, and scalability. researchgate.netbeilstein-journals.org The first continuous-flow synthesis of atropine was reported in 2015. researchgate.netmdpi.com This process involved two main steps: the reaction of tropine with phenylacetyl chloride, followed by a hydroxymethylation reaction. mdpi.commit.edu
Further refinements to the continuous-flow synthesis of atropine have been developed. One approach involves the esterification of tropine with phenylacetyl chloride at high temperatures, followed by an aldol (B89426) addition of formaldehyde. mdpi.com This two-step sequence has been optimized to improve the yield. mdpi.com Another reported method involves the reaction of tropine with methyl formyl phenylacetate (B1230308) followed by reduction. researchgate.netmit.edu These continuous-flow systems often incorporate in-line purification techniques, such as liquid-liquid extractions and the use of scavenger resins, to deliver atropine with high purity. researchgate.netbeilstein-journals.org
| Method | Key Reactants | Key Features | Reported Yield |
|---|---|---|---|
| Willstätter Synthesis (Tropinone) | Cycloheptanone | Multi-step, lengthy process. acs.org | ~0.75% overall yield. acs.org |
| Robinson Synthesis (Tropinone) | Succinaldehyde, methylamine, acetonedicarboxylic acid | One-pot, biomimetic reaction. acs.orgwikipedia.org | Initially 17%, later >90%. acs.orgwikipedia.org |
| Continuous-Flow Synthesis | Tropine, phenylacetyl chloride, formaldehyde | Improved safety, scalability, and in-line purification. researchgate.netbeilstein-journals.orgmdpi.com | Yields have been reported around 8-22%. researchgate.netmdpi.com |
Partial Synthesis Routes
Partial synthesis, starting from a closely related natural product, is often a more practical approach for the production of atropine.
Racemization of Hyoscyamine (B1674123) to Atropine
Atropine is the racemic mixture of (S)-hyoscyamine and (R)-hyoscyamine. usda.gov The naturally occurring form is predominantly the levorotatory (S)-isomer, (-)-hyoscyamine. uomustansiriyah.edu.iqmdpi.com During the extraction process from plant sources, or through chemical treatment, (-)-hyoscyamine can be converted into the racemic and more stable form, atropine. uomustansiriyah.edu.iqbiosmartnotes.comijcce.ac.ir This racemization can be achieved by heating or by treatment with a base, such as sodium hydroxide. uomustansiriyah.edu.iqthieme-connect.com
Esterification Reactions
A common partial synthesis route to atropine involves the esterification of tropine with tropic acid. eajem.comuomustansiriyah.edu.iqgoogle.com This reaction is typically acid-catalyzed, often using hydrochloric acid. eajem.commdpi.com The tropine itself can be obtained from the reduction of tropinone. bris.ac.uk Various methods for this esterification have been developed, including the use of activating agents for the tropic acid, such as converting it to acetyltropoyl chloride, which then reacts with tropine. google.comgoogle.com
Isolation and Purification Techniques for Natural Atropine
Atropine is naturally found in various plants of the Solanaceae family, including Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane). wikipedia.orgeajem.combiosmartnotes.com The isolation of atropine from these plant sources is a major method for its commercial production. mit.edubiosmartnotes.com
The general process for isolating atropine from plant material involves several steps:
Extraction: The dried and powdered plant material (leaves, roots, or seeds) is treated with a solvent to extract the alkaloids. biosmartnotes.comslideshare.netcutm.ac.in Common solvents used include ethanol, a mixture of chloroform (B151607) and methanol (B129727) with ammonia, or ether/benzene after moistening with sodium carbonate solution. biosmartnotes.comijcce.ac.ircutm.ac.inuobasrah.edu.iq Ultrasound-assisted extraction has also been employed to improve efficiency. nih.gov
Acid-Base Extraction: The initial extract contains a mixture of compounds. To separate the alkaloids, the extract is subjected to acid-base extraction. The alkaloids are converted into their salt form by treatment with an acid (like hydrochloric or acetic acid), making them water-soluble. biosmartnotes.comslideshare.netcutm.ac.in This allows for the removal of non-alkaloidal impurities by washing with an organic solvent. cutm.ac.in
Precipitation and Purification: The acidic aqueous solution is then made basic with a substance like sodium carbonate or ammonia, which precipitates the free alkaloids. biosmartnotes.comcutm.ac.in The crude alkaloid precipitate is then collected and can be further purified.
Crystallization: The crude atropine is often dissolved in a suitable solvent like acetone (B3395972) or alcohol and then recrystallized to obtain the pure compound. cutm.ac.in During this process, any remaining hyoscyamine is often converted to atropine. biosmartnotes.comcutm.ac.in
Molecular Pharmacology and Receptor Interaction Research
Competitive Antagonism at Muscarinic Acetylcholine (B1216132) Receptors
Atropine (B194438) sulfate (B86663), the salt form of atropine, functions as a competitive and reversible antagonist at muscarinic acetylcholine receptors (mAChRs). drugbank.comwikipedia.orgnih.govnursingcenter.com This mechanism involves atropine binding to the same sites as the endogenous neurotransmitter, acetylcholine (ACh), but without activating the receptor. drugbank.com By occupying these binding sites, atropine prevents ACh from initiating its typical physiological effects. drugbank.comnursingcenter.comhhs.gov This antagonism is surmountable, meaning that an increased concentration of acetylcholine can overcome the blocking action of atropine. drugbank.com
Atropine is recognized as a non-selective antagonist, demonstrating affinity for all five subtypes of muscarinic receptors: M1, M2, M3, M4, and M5. drugbank.comwikipedia.org While it does not show significant preference for any single subtype, its binding affinity, commonly expressed as the dissociation constant (Ki) or its negative logarithm (pKi), does show slight variations among them. Research indicates that atropine generally possesses a high affinity for all muscarinic subtypes. drugbank.comdergipark.org.tr
Radioligand binding assays using human cloned receptors have been employed to determine these affinities. For instance, one study reported Ki values for atropine at human M1, M2, M3, M4, and M5 receptors as 0.17 nM, 0.339 nM, 0.209 nM, 0.107 nM, and 0.316 nM, respectively. dergipark.org.tr These nanomolar-range values underscore the potent, albeit relatively non-selective, binding of atropine across the muscarinic receptor family. dergipark.org.tr Another study reported a pKi of 8.7 for atropine at muscarinic receptors in human detrusor muscle membranes. ics.org
Table 1: Binding Affinities (Ki) of Atropine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
|---|---|
| M1 | 0.17 dergipark.org.tr |
| M2 | 0.339 dergipark.org.tr |
| M3 | 0.209 dergipark.org.tr |
| M4 | 0.107 dergipark.org.tr |
| M5 | 0.316 dergipark.org.tr |
Data derived from in vitro radioligand binding assays on human cloned receptors. dergipark.org.tr
By blocking muscarinic receptors, atropine sulfate effectively counteracts the actions of acetylcholine at sites innervated by the parasympathetic nervous system, as well as in the central nervous system (CNS). drugbank.comnursingcenter.comhhs.goved.ac.uk This blockade disrupts cholinergic neurotransmission, leading to a range of physiological outcomes. drugbank.comnih.gov For example, in the heart, where M2 receptors are prominent, atropine opposes the heart rate-slowing effects of the vagus nerve. wikipedia.orgnursingcenter.com In smooth muscles, such as those in the gastrointestinal tract and bronchi, antagonism of M3 receptors results in reduced motility and relaxation. hhs.goved.ac.uk In the CNS, atropine can interfere with processes modulated by muscarinic signaling. ed.ac.uknih.gov The non-selective nature of atropine's antagonism means its effects are widespread, affecting numerous organ systems where muscarinic cholinergic transmission is a key regulatory pathway. drugbank.com
Interaction with Nicotinic Acetylcholine Receptors
While primarily known for its high affinity for muscarinic receptors, atropine also interacts with nicotinic acetylcholine receptors (nAChRs), though generally at higher concentrations. researchgate.netnih.gov
Atropine's interaction with nAChRs contributes to its classification as a non-selective cholinergic antagonist. researchgate.net Its affinity for nicotinic receptors is considerably lower than for muscarinic receptors. hhs.gov Consequently, at concentrations sufficient to fully block muscarinic receptors, its impact on nicotinic receptors is less pronounced. researchgate.netnih.gov The antagonism at nAChRs is typically non-competitive, suggesting that atropine binds to a site on the receptor distinct from the acetylcholine-binding site, possibly within the ion channel itself. nih.govnih.gov
Research on specific nAChR subtypes reveals complex interactions with atropine. Studies have shown that atropine can inhibit various neuronal nAChR subtypes, including α3β4 and α4β4. researchgate.netnih.gov For instance, one study found that 1 μM of atropine inhibited responses in several rat nAChR subtypes (including α3β4 and α4β4) by 12-56%. nih.gov The half-maximal inhibitory concentrations (IC50) for atropine are in the micromolar range for these receptors. researchgate.netnih.gov
Interestingly, atropine can also cause potentiation of certain nAChR subtypes under specific conditions. At low concentrations of both atropine and the agonist (acetylcholine or nicotine), potentiation of α4β4 and α3β4 receptor responses has been observed. nih.govnih.gov This potentiation is surmounted by high concentrations of acetylcholine, suggesting a competitive aspect to this particular interaction. nih.gov The balance between inhibition and potentiation can be dependent on factors like agonist concentration and membrane potential. nih.gov
Table 2: Summary of Atropine's Interaction with Cholinergic Receptors
| Receptor Family | Primary Interaction | Selectivity | Mechanism |
|---|---|---|---|
| Muscarinic (M1-M5) | Competitive Antagonism drugbank.comwikipedia.org | Non-selective drugbank.comwikipedia.org | Binds to acetylcholine binding site drugbank.com |
The inhibitory effect of atropine on several nAChR subtypes has been shown to be voltage-dependent. researchgate.netnih.gov This means the degree of receptor blockade by atropine is influenced by the cell's membrane potential, with inhibition often increasing with membrane hyperpolarization (more negative potentials). researchgate.netnih.gov This characteristic is consistent with an open-channel block mechanism, where the antagonist molecule physically enters and occludes the ion channel pore when it is opened by the agonist. nih.govnih.gov This non-competitive, voltage-dependent inhibition is a key feature that distinguishes atropine's interaction with nAChRs from its purely competitive antagonism at mAChRs. nih.govnih.gov
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Acetylcholine |
| Atropine |
| This compound |
Mechanistic Studies in In Vitro Systems
Isolated Tissue Preparations (e.g., Rat Ileum Contractility)
This compound's classical role as a competitive antagonist at muscarinic acetylcholine receptors is well-demonstrated using isolated tissue preparations. researchgate.netnih.gov The rat ileum, a smooth muscle tissue rich in muscarinic receptors, serves as a standard model to study the contractile and relaxant effects of various substances. researchgate.netresearchgate.net
In this system, acetylcholine (ACh) induces a dose-dependent contraction of the ileal strip. researchgate.net The introduction of this compound into the organ bath competitively inhibits this action. Research has shown that atropine significantly reduces the contraction produced by exogenous ACh in the rat ileum. nih.gov For instance, one study observed that while exogenous ACh produced a control contraction of 3.0 +/- 0.5 g, the presence of atropine reduced this to 2.0 +/- 0.1 g. nih.gov This antagonistic effect is quantifiable and demonstrates the direct competition between atropine and acetylcholine at the receptor site on the smooth muscle cells. researchgate.net
Interestingly, the effect of atropine can differ based on whether the acetylcholine is exogenously added or endogenously released. One study found that low concentrations of atropine (1 µmol.l-1 or less) actually enhanced the effects of endogenous ACh released by nerve stimulation in the rat diaphragm, while still antagonizing the effects of externally applied ACh in the rat ileum. nih.gov This suggests a more complex presynaptic mechanism may also be at play in certain tissues. nih.gov
The following table summarizes findings on the effect of atropine on rat ileum contractility:
| Preparation | Agonist | Atropine Effect | Finding |
| Rat Ileum | Exogenous Acetylcholine | Antagonism | Significantly reduced the contraction produced by exogenous ACh. nih.gov |
| Rat Ileum | Endogenous Acetylcholine (from nerve stimulation) | Potentiation (at low concentrations) | Increased the contraction produced by endogenous ACh. nih.gov |
Cellular Receptor Binding and Functional Assays
Cellular receptor binding and functional assays provide a more molecular-level understanding of this compound's interaction with its targets. Atropine acts as a non-specific, reversible antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). drugbank.com
Binding assays, often utilizing radiolabeled ligands like [3H]quinuclidinyl benzilate ([3H]QNB), are employed to determine the affinity of atropine for these receptors. nih.govsemanticscholar.org In these experiments, atropine competes with the radioligand for binding to the receptor, and the concentration of atropine required to displace 50% of the specific binding (the IC50 value) is determined. This can then be used to calculate the equilibrium dissociation constant (Ki), a measure of the drug's binding affinity. Nonspecific binding is typically determined in the presence of a high concentration (e.g., 1 µmol/L) of atropine. ahajournals.org
Studies have consistently shown that while atropine has similar high affinity across different tissues and muscarinic receptor subtypes, other antagonists like pirenzepine (B46924) can differentiate between them, for example, distinguishing between the M1 (cerebral) and M2 (atrial) subtypes. nih.gov Functional assays, such as measuring the inhibition of acetylcholine-stimulated adenylyl cyclase activity or phosphoinositide turnover, further confirm atropine's antagonistic properties. ahajournals.org
Recent research using immobilized M3 muscarinic receptors determined the association constant (Ka) of this compound to be (3.71 ± 0.03) × 10⁴ M⁻¹, with a dissociation rate constant of 14.28 ± 0.17 min⁻¹. researchgate.net
The table below presents data from receptor binding and functional studies:
| Receptor Subtype | Assay Type | Ligand | Measured Parameter | Value |
| M3 Muscarinic Receptor | Affinity Chromatography | This compound | Association Constant (Ka) | (3.71 ± 0.03) × 10⁴ M⁻¹ researchgate.net |
| M3 Muscarinic Receptor | Affinity Chromatography | This compound | Dissociation Rate Constant | 14.28 ± 0.17 min⁻¹ researchgate.net |
Butyrylcholinesterase Hydrolysis and Enzyme Kinetics
Kinetic Characterization of Atropine Hydrolysis
For many years, the role of butyrylcholinesterase (BChE) in the degradation of atropine has been a subject of investigation. mdpi.comnih.gov Recent steady-state kinetic analyses have confirmed that highly purified human plasma BChE can slowly hydrolyze atropine. mdpi.comnih.gov
The hydrolysis of atropine by BChE is characterized by a weak affinity and slow catalytic rate. mdpi.comnih.gov Studies performed at pH 7.0 and 25 °C have shown that the kinetics of hydrolysis follow a first-order model, indicating that the Michaelis constant (Km) is significantly higher than the atropine concentrations used in the assays (up to 0.2 mM). mdpi.comresearchgate.net This weak affinity means that even at the highest possible therapeutic concentrations, the enzyme is not saturated. mdpi.com
The bimolecular rate constant (kcat/Km), which represents the enzyme's catalytic efficiency, was determined to be 7.7 × 10⁴ M⁻¹ min⁻¹. mdpi.comnih.gov While this confirms that hydrolysis occurs, it also classifies atropine as a poor substrate for BChE, especially when compared to the enzyme's preferred substrate, butyrylthiocholine (B1199683) (BTC), which has a specificity constant about five orders of magnitude higher. mdpi.com Rough estimates suggest a slow catalytic turnover rate (kcat) of less than 40 min⁻¹ and a high Km value in the range of 0.3–3.3 mM. mdpi.comnih.gov Experiments using the organophosphoryl agent echothiophate (B1218750) have established that atropine is hydrolyzed at the same catalytic active site serine residue (S198) as other BChE substrates. mdpi.comnih.govfrontiersin.org
The following table summarizes the kinetic parameters for the hydrolysis of atropine by human BChE:
| Kinetic Parameter | Value | Condition |
| kcat/Km | 7.7 × 10⁴ M⁻¹ min⁻¹ | pH 7.0, 25 °C mdpi.comnih.gov |
| kcat | < 40 min⁻¹ | (Rough estimate) mdpi.comnih.gov |
| Km | 0.3–3.3 mM | (Rough estimate) mdpi.comnih.gov |
Molecular Modeling of Enzyme-Substrate Interactions
Molecular modeling and docking simulations provide significant insights into the interaction between atropine and butyrylcholinesterase at an atomic level. mdpi.comnih.gov These computational studies have provided evidence that both the D- and L-isomers of atropine can bind within the active center of BChE. mdpi.comnih.gov
The active site of BChE is a deep gorge, and substrates like atropine must slide down this gorge to reach the catalytic triad. acs.org Molecular docking simulations have identified the specific binding modes for both atropine isomers within the BChE binding site. mdpi.com For instance, L-atropine has been shown to form a hydrogen bond with the catalytic serine (S198) and engage in pi-pi stacking interactions with tryptophan (W82) and tyrosine (Y332) residues. mdpi.com
Binding affinity calculations have further quantified this interaction. D-atropine was found to have a binding affinity of -7.90 kcal/mol, while L-atropine exhibited a higher affinity of -8.68 kcal/mol. mdpi.com This suggests a more favorable and energetically stable interaction for the L-isomer, which is consistent with free energy perturbation analyses that also point to L-atropine as the more reactive enantiomer. mdpi.comnih.gov These computational findings support the experimental kinetic data, confirming that while atropine isomers are effective ligands and can fit within the BChE active site, the enzyme's catalytic activity against them is low. mdpi.com
The table below highlights key findings from molecular modeling studies:
| Atropine Isomer | Binding Affinity (kcal/mol) | Key Interacting Residues |
| D-atropine | -7.90 mdpi.com | S198, W82, Y332 mdpi.com |
| L-atropine | -8.68 mdpi.com | S198, W82, Y332 mdpi.com |
Preclinical Pharmacokinetic and Pharmacodynamic Research
Absorption and Distribution Studies in Animal Models
The absorption and distribution of atropine (B194438) sulfate (B86663) have been characterized in several animal species, revealing rapid uptake and widespread dissemination throughout the body.
Systemic Distribution Patterns
Following administration, atropine is quickly cleared from the blood and distributed to various tissues and fluids. hhs.gov Studies in mice using radiolabelled atropine have shown that the highest concentrations of the compound are found in the kidney, liver, intestines, and lungs, with the lowest levels detected in the brain. europa.eu This suggests that while atropine can cross the blood-brain barrier, its primary distribution is within peripheral tissues. europa.eu Research in sheep has also provided insights into its pharmacokinetic profile following intramuscular injection. europa.eu
The distribution is not uniform, and certain factors can influence it. For instance, atropine has an affinity for melanin, which can lead to higher concentrations and a less effective action in pigmented tissues, such as the iris of pigmented rabbits compared to albino rabbits. bioflux.com.ro
Organ and Tissue Permeation Studies (e.g., Placental Transfer in Animals)
Atropine sulfate demonstrates the ability to permeate various tissues, a critical consideration in understanding its pharmacological effects. A notable aspect of its distribution is its capacity to cross the placental barrier, which has been observed in animal models and is a significant factor in its clinical use. hhs.govslideshare.netaccrac.com As a lipid-soluble tertiary amine, atropine readily transfers from the maternal to the fetal circulation. slideshare.net Evidence from animal studies confirms this transplacental movement, although detailed quantitative data from preclinical models can be limited. hhs.govnih.gov
The permeation of atropine into the ocular tissues has also been a subject of study, particularly its distribution within the eye after topical application in animal models like guinea pigs. researchgate.net
Plasma Protein Binding Characteristics
The binding of atropine to plasma proteins is a key determinant of its pharmacokinetic behavior, as only the unbound fraction is available to exert its pharmacological effects and to be metabolized and eliminated. In animal studies, the extent of plasma protein binding has been shown to vary. Research indicates that the plasma protein binding of atropine is approximately 44% and can be saturable within a concentration range of 2-20 μg/mL. pfizer.compfizermedicalinformation.com Other sources suggest a broader range of 14% to 44%. drugbank.com Some studies in rabbits have noted that up to 50% of the drug is bound to plasma proteins. biomedpharmajournal.org This variability highlights potential interspecies differences in plasma protein binding.
| Parameter | Finding | Species/Model |
| Systemic Distribution | Highest concentrations in kidney, liver, intestine, and lungs; lowest in the brain. europa.eu | Mouse europa.eu |
| Placental Transfer | Readily crosses the placental barrier. hhs.govslideshare.netaccrac.com | General Animal Models hhs.govslideshare.netaccrac.com |
| Plasma Protein Binding | Approximately 44%, saturable at 2-20 μg/mL. pfizer.compfizermedicalinformation.com | General pfizer.compfizermedicalinformation.com |
| Plasma Protein Binding | Ranges from 14% to 44%. drugbank.com | General drugbank.com |
| Plasma Protein Binding | Up to 50%. biomedpharmajournal.org | Rabbit biomedpharmajournal.org |
Metabolism and Elimination Pathways in Animal Models
The biotransformation and excretion of this compound are crucial for terminating its pharmacological action. Animal models have been instrumental in elucidating these pathways.
Enzymatic Hydrolysis Mechanisms
The primary metabolic pathway for atropine is enzymatic hydrolysis, which occurs mainly in the liver. hhs.govpfizer.comdrugbank.com This process breaks down the atropine molecule into its constituent parts, tropine (B42219) and tropic acid, which are more polar and thus more easily excreted. bioflux.com.robioflux.com.ro A notable aspect of atropine metabolism is the presence of a specific enzyme, atropinesterase, in certain animal species, particularly rabbits. bioflux.com.robioflux.com.ro The activity of this enzyme is a heritable trait and is not present in all rabbits. bioflux.com.ro The presence of atropinesterase allows these animals to hydrolyze atropine effectively, making them less sensitive to its effects. bioflux.com.ro In animals lacking this specific enzyme, the hydrolysis is carried out by other non-specific carboxylesterases. bioflux.com.ro
Renal Clearance and Tubular Secretion
The elimination of atropine and its metabolites occurs primarily through the kidneys. europa.eu In rats, studies with radiolabeled atropine showed that approximately 60% of the administered dose was excreted within 3 hours, and 95% within 60 hours. europa.eu Both glomerular filtration and tubular secretion contribute to the renal excretion of atropine. usda.gov The process of tubular secretion is an active transport mechanism that can enhance the rate of drug elimination from the body. nih.gov Studies in pigs, which have renal physiology comparable to humans, have been used to model human renal drug excretion processes, including those for compounds like atropine. frontiersin.org Kinetic studies in pigs and sheep indicate a short terminal elimination half-life of 1 to 3 hours. farad.org
| Pathway | Description | Key Findings in Animal Models |
| Metabolism | Enzymatic hydrolysis, primarily in the liver. hhs.govpfizer.comdrugbank.com | Hydrolyzed to tropine and tropic acid. bioflux.com.robioflux.com.ro Presence of atropinesterase in some rabbits leads to rapid detoxification. bioflux.com.robioflux.com.ro |
| Elimination | Primarily renal excretion. europa.eu | Involves both glomerular filtration and tubular secretion. usda.gov Short elimination half-life (1-3 hours) observed in pigs and sheep. farad.org |
Influence of Physiological Factors (e.g., Exercise) on Pharmacokinetics in Animal Models
Physiological factors, particularly exercise, have been shown to significantly alter the pharmacokinetic profile of this compound in various animal models. Studies indicate that exercise can modify the absorption, distribution, and clearance of intramuscularly administered atropine. ualberta.capfizer.comualberta.ca
In sheep, treadmill exercise immediately following intramuscular injection of this compound resulted in a significantly faster time to reach peak serum concentration (Tmax) compared to resting conditions. nih.gov The Tmax was reduced from 13.7 ± 5.4 minutes at rest to 2.9 ± 2.1 minutes with exercise. nih.gov While not statistically significant, there was also a trend towards higher peak serum concentrations (Cmax) with exercise (9.7 ± 1.3 ng/ml) compared to without (7.1 ± 2.9 ng/ml). nih.gov This enhanced early absorption is attributed to increased blood flow to the muscle during physical activity. nih.govscite.ai
Research suggests that moderate exercise, both preceding and following intramuscular administration of atropine, can lead to a 98% increase in the absorption rate constant (Ka). ualberta.caualberta.ca This demonstrates that the combination of exercise before and after drug administration enhances the rate of drug absorption into the systemic circulation. ualberta.caualberta.ca Conversely, the volume of distribution has been reported to decrease, potentially due to reduced splanchnic circulation. ualberta.caualberta.ca As a high-clearance, flow-dependent drug, atropine's pharmacokinetics are susceptible to modifications in muscle and hepatic blood flow induced by exercise. ualberta.caualberta.ca
These findings underscore the importance of considering the physiological state of the animal when evaluating the pharmacokinetics of this compound.
Table 1: Effect of Exercise on this compound Pharmacokinetics in Sheep
| Parameter | Without Exercise | With Exercise |
| Tmax (min) | 13.7 ± 5.4 | 2.9 ± 2.1 |
| Cmax (ng/ml) | 7.1 ± 2.9 | 9.7 ± 1.3 |
| Data from a study in normal female sheep receiving 0.02 mg/kg of this compound intramuscularly. nih.gov |
Pharmacokinetic-Pharmacodynamic Modeling in Preclinical Species
Compartmental Modeling Approaches
Compartmental models are widely used to describe the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in preclinical species. These models provide a mathematical framework to understand the time course of drug concentration and its physiological effects. researchgate.netwuxiapptec.comarvojournals.org
In horses, atropine plasma concentration data following intravenous and topical administration were analyzed using population compartmental modeling. researchgate.netresearchgate.net A two-compartment model was initially used, which described the distribution and elimination of the drug. researchgate.net Further studies in horses utilized a three-compartment model to better fit the observed plasma concentration data after intravenous infusion. frontiersin.org The typical values for the volumes of the central, highly perfused, and scarcely perfused compartments, as well as total body clearance, were estimated. frontiersin.org
In mice, a one-compartment pharmacokinetic profile was described following intraperitoneal administration of this compound, which aligns with findings in guinea pigs after intramuscular injection. nih.gov Both normovolemic and hypovolemic intravenous data in swine were modeled using a two-compartment model with first-order elimination. researchgate.net
These models are instrumental in estimating key pharmacokinetic parameters such as volume of distribution, clearance, and elimination half-life, which are crucial for understanding the drug's behavior in the body. researchgate.netresearchgate.netresearchgate.net
Table 2: Pharmacokinetic Parameters of Atropine in Horses (Two-Compartment Model)
| Parameter | Typical Value |
| Volume of Distribution (Vd) | 1.7 L/kg |
| Total Plasma Clearance (CL) | 1.9 L/h·kg |
| Terminal Half-life (t1/2) | 0.8 h |
| Data from a study in horses following intravenous and topical administration. researchgate.netresearchgate.net |
Physiologically Based Pharmacokinetic (PBPK) Modeling
Physiologically based pharmacokinetic (PBPK) modeling represents a more sophisticated approach, integrating physiological and anatomical data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug. core.ac.uknih.govsimulations-plus.com This methodology allows for the extrapolation of pharmacokinetic characteristics across different species. researchgate.netresearchgate.net
For atropine, PBPK models have been developed to predict its ocular distribution. researchgate.netresearchgate.net The Ocular Compartment Absorption and Transit (OCAT™) model, a type of PBPK model, has been employed to describe the distribution of atropine in the eyes of rabbits and to extrapolate these findings to humans. researchgate.netresearchgate.net These models can account for various physiological spaces within the eye, treating them as separate compartments. wuxiapptec.com The development of such models can help in understanding the mechanisms of action of atropine in conditions like myopia. researchgate.netresearchgate.net
PBPK modeling is a valuable tool in preclinical research, as it can help predict drug concentrations in various tissues and reduce the reliance on extensive animal testing. simulations-plus.comhum-ecol.ru By integrating in vitro data and physicochemical properties, PBPK models can anticipate the pharmacokinetic behavior of drug candidates in animals before in vivo studies are conducted. nih.gov
Correlation of Exposure with Physiological Responses in Animal Models
The relationship between this compound exposure (plasma concentration) and its physiological effects has been investigated in several animal models. researchgate.netresearchgate.net
In conscious dogs, a direct correlation was observed between the decrease in heart rate and the disappearance of atropine from the blood following an intravenous injection. nih.gov However, during a constant infusion, tachycardia progressively decreased despite an increase in the blood concentration of atropine, suggesting complex interactions at the sinus node. nih.gov
In rats, power spectral analysis of heart rate variability has been used as a quantitative tool in the PK-PD analysis of atropine's parasympatholytic activity. researchgate.netresearchgate.net The plasma concentration required to achieve 50% of the maximum effect (EC50) on heart rate has been estimated. researchgate.net
Studies in horses have aimed to quantitatively determine the pharmacodynamics of atropine concerning its effects on intestinal motility. frontiersin.org A PK/PD model was developed to correlate atropine plasma concentrations with the inhibition of gut motility, as measured by borborygmi frequency and electrointestinography. frontiersin.org The model predicted that certain dosing regimens of topical atropine could lead to systemic accumulation and subsequent effects on the gastrointestinal tract. frontiersin.org
These studies highlight the importance of PK-PD modeling in understanding the dose-response relationship of atropine and predicting its physiological effects in different animal species.
Preclinical Studies on Organ System Modulation
Cardiovascular System Responses in Animal Models
This compound exerts significant and complex effects on the cardiovascular system in animal models, primarily through its anticholinergic action. researchgate.netfda.gov
In rats, large doses of this compound have been shown to cause a dose-dependent reduction in both heart rate and blood pressure. nih.gov This negative chronotropic effect appears to be an intrinsic property of atropine rather than being centrally mediated. nih.gov However, other studies in rats have reported slight elevations in heart rate following intravenous dosing. fda.gov
In dogs, atropine-induced tachycardia has been a focus of study. nih.gov Intravenous administration of atropine can reverse oxymorphone-induced bradycardia and improve cardiovascular parameters such as cardiac output. nih.gov However, an initial paradoxical decrease in heart rate has also been observed in some dogs after the first dose of atropine. nih.gov In other canine studies, slight elevations in heart rate and decreases in blood pressure were noted after oral dosing. fda.gov At higher exposures, ventricular tachycardia has been observed in dogs. fda.gov
Studies in cats with experimentally induced myocardial infarction showed that atropine could increase ischemia, and elevated heart rates reduced the threshold for ventricular fibrillation. nih.gov In isolated cat heart preparations, atropine demonstrated negative chronotropic and antiarrhythmic properties. ahajournals.org
In monkeys, slight elevations in heart rate were observed at clinically relevant exposures, while higher exposures led to ventricular tachycardia. fda.gov
These findings from various animal models illustrate the multifaceted effects of atropine on the cardiovascular system, which can vary depending on the species, dose, and experimental conditions.
Table 3: Cardiovascular Effects of Atropine in Different Animal Models
| Animal Model | Observed Cardiovascular Effects |
| Rat | Dose-dependent reduction in heart rate and blood pressure at high doses; slight elevation in heart rate at lower doses. nih.govfda.gov |
| Dog | Tachycardia, reversal of bradycardia, improved cardiac output; paradoxical initial bradycardia; ventricular tachycardia at high exposures. nih.govfda.govnih.gov |
| Cat | Increased ischemia in infarcted hearts; negative chronotropic and antiarrhythmic effects in isolated hearts. nih.govahajournals.org |
| Monkey | Slight elevation in heart rate; ventricular tachycardia at high exposures. fda.gov |
Gastrointestinal Motility Modulation in Animal Models
This compound, a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, has been shown to decrease gastrointestinal motility in various animal models. hpra.ienih.gov This effect is a direct consequence of its anticholinergic properties, which inhibit the parasympathetic stimulation of the digestive tract. ratguide.comresearchgate.net
In rats, atropine dose-dependently inhibits gastrointestinal motility. nih.gov Studies utilizing breath tests with non-invasive techniques in conscious rats have demonstrated that this compound significantly delays gastric emptying in a dose-dependent manner. nih.gov However, while the rate of emptying is slowed, the total amount of gastric content eventually excreted remains comparable to controls. nih.gov Furthermore, higher doses of this compound have been shown to significantly delay gastrocecal transit time. nih.gov The effective dose of this compound may differ for its impact on gastric emptying versus gastrocecal transit. nih.gov
The charcoal meal test is a common in vivo model used to assess gastrointestinal transit time in rodents like mice and rats. ajpbp.com In this model, this compound is often used as a reference anti-diarrheal agent because hyper-motility can be mediated by the cholinergic system. ajpbp.com Agents that, like atropine, inhibit the propulsive movement of the charcoal meal are considered to have spasmolytic potential. ajpbp.com
It is important to note that while atropine reduces intestinal motility, its incorrect use in certain conditions, such as gastric ulcers, could potentially worsen gastrointestinal symptoms. researchgate.net The paralytic effect of atropine on the gastrointestinal tract can be particularly pronounced in certain species, such as horses, where it can lead to severe colic. europa.eu
Table 1: Effects of this compound on Gastrointestinal Motility in Animal Models To explore the data, click on the table headers to sort or use the search bar to filter.
| Animal Model | Parameter Measured | Observed Effect | Citation |
|---|---|---|---|
| Rats | Gastrointestinal Motility | Dose-dependent inhibition | nih.gov |
| Rats (conscious) | Gastric Emptying | Significantly delayed in a dose-dependent manner | nih.gov |
| Rats (conscious) | Gastrocecal Transit Time | Significantly delayed at higher doses | nih.gov |
| Mice and Rats | Gastrointestinal Transit Time (Charcoal Meal) | Inhibition of propulsive movement | ajpbp.com |
| Horses | Gastrointestinal Tract | Paralytic effect, potential for severe colic | europa.eu |
Central Nervous System Activity in Animal Models
This compound readily crosses the blood-brain barrier and exerts effects on the central nervous system (CNS). ratguide.com Its activity within the CNS is complex and dose-dependent, ranging from minimal effects at therapeutic doses to significant alterations at higher concentrations. europa.eu
In rats, intraperitoneal injections of atropine have been shown to decrease the concentration of acetylcholine in the brain. nih.gov This central anticholinergic action is believed to underlie many of its CNS effects. Studies in rhesus monkeys have demonstrated that this compound disrupts fine motor control in a dose-related manner, an effect that appears to be centrally mediated. nih.gov
At higher doses, atropine can induce a range of behavioral changes in animals. In dogs, larger doses have produced CNS depression, staggering gait, excitement, tremors, and convulsions. hpra.ie Similarly, in rats, high doses of atropine can lead to alternating periods of central excitation and depression, tremors, and convulsions. nih.gov Neurotoxicology studies in rats have also shown that atropine can cause minimal behavioral effects, such as an altered swim path in the Morris water maze. fda.gov
Atropine's central effects are also utilized in preclinical models of organophosphate poisoning. When used as an antidote in rats exposed to organophosphates like paraoxon, centrally acting this compound can attenuate the resulting behavioral deficits. capes.gov.brvcu.edu In guinea pigs intoxicated with the nerve agent soman, this compound has been shown to reduce the duration and intensity of seizure activity, thereby protecting the brain from related neuropathology. researchgate.net Similarly, in a mouse model of diisopropylfluorophosphate (DFP) intoxication, this compound is a key component of the standard therapy used to counteract the induced status epilepticus. nih.gov
Table 2: Central Nervous System Effects of this compound in Animal Models To explore the data, click on the table headers to sort or use the search bar to filter.
| Animal Model | Observed Effect | Citation |
|---|---|---|
| Rats | Decreased acetylcholine concentration in the brain | nih.gov |
| Rhesus Monkeys | Dose-related disruption of fine motor control | nih.gov |
| Dogs | CNS depression, staggering gait, excitement, tremors, convulsions (at high doses) | hpra.ie |
| Rats | Altered swim path in Morris water maze | fda.gov |
| Guinea Pigs (soman-intoxicated) | Reduced duration and intensity of seizure activity | researchgate.net |
| Mice (DFP-intoxicated) | Counteracts status epilepticus as part of standard therapy | nih.gov |
Preclinical Reproductive and Developmental Toxicology Research
Preclinical studies in animals indicate that this compound can have effects on fertility and development, although the data are somewhat limited and at times conflicting. drugs.com Atropine is known to cross the placenta. hpra.ieratguide.com
In male rats, systemic administration of atropine has been associated with decreased fertility. fda.govfda.gov This is thought to be an anticholinergic class effect. researchgate.net Studies have shown that atropine can lead to a low pregnancy rate and a decreased number of implantations in untreated females mated with treated males. researchgate.net The proposed mechanism involves the inhibition of sperm and semen transport from the vas deferens and seminal vesicle during emission, resulting in reduced sperm volume and altered ejaculate composition. fda.govresearchgate.net
In female rats, atropine administration has been shown to affect the estrous cycle, with a significant increase in the diestrus phase and reductions in the proestrus, estrus, and metestrus phases. fda.gov Histological examination of uterine tissue in treated female rats revealed changes such as hypertrophied endometrium, vascular congestion, and epithelial necrosis. fda.gov These effects may be due to atropine interfering with the rhythmic release of pituitary gonadotropins, leading to decreased estrogen levels. fda.gov
Developmental toxicity studies have yielded some mixed results. One study in mice reported that exposure to atropine on specific days of gestation was associated with an increase in skeletal anomalies and one instance of a soft tissue anomaly (exencephaly). fda.govfda.gov However, the authors of that study concluded that atropine was not teratogenic. fda.govfda.gov Another study noted a teratogenic effect in one animal species at very high doses. hpra.ie Conversely, a juvenile toxicity study in young rats using this compound eye drops found no toxicological effects on reproductive development at the doses tested. tandfonline.com It is generally concluded that adequate and well-controlled animal reproduction and development studies are limited. fda.govdrugs.com
Table 3: Preclinical Reproductive and Developmental Toxicology Findings for this compound To explore the data, click on the table headers to sort or use the search bar to filter.
| Animal Model | Area of Study | Key Findings | Citation |
|---|---|---|---|
| Male Rats | Fertility | Reduced fertility; decreased pregnancy rate and implantations in mated females. researchgate.net Inhibition of sperm and semen transport. | fda.govresearchgate.net |
| Female Rats | Fertility/Estrous Cycle | Altered estrous cycle (increased diestrus phase). fda.gov Uterine tissue changes. | fda.gov |
| Mice | Embryo-fetal development | Negative for teratogenic effects in one study. msd.com Increased skeletal anomalies and one soft tissue anomaly reported in another study, though authors concluded it was not teratogenic. | fda.govfda.govmsd.com |
| Rats | Fertility/early embryonic development | Abnormalities of the musculoskeletal system at high intravenous doses. msd.com Reduced fertility in males via ingestion route. msd.com Effect on estrous cycle in females via intraperitoneal injection. | msd.com |
| Young Rats | Juvenile Developmental Toxicity (eye drops) | No toxicological effects on reproductive development at tested doses. | tandfonline.com |
Advanced Analytical Methodologies for Atropine Sulfate
Chromatographic Techniques
Chromatography remains the cornerstone for the analysis of atropine (B194438) sulfate (B86663), providing robust and reproducible methods for its separation and quantification. Techniques ranging from the well-established High-Performance Liquid Chromatography (HPLC) to the more recent Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC) are routinely employed.
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the routine analysis and quality control of atropine sulfate in pharmaceutical formulations. wisdomlib.orgwisdomlib.org The development of a reliable HPLC method involves a systematic process of selecting the appropriate stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity. Validation is a crucial step, performed in accordance with International Council for Harmonisation (ICH) guidelines, to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose. wisdomlib.orgnnpub.org
Numerous studies have reported the development and validation of reversed-phase HPLC (RP-HPLC) methods for this compound. These methods typically utilize a C18 column as the stationary phase. wisdomlib.orgnnpub.org The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like methanol (B129727) or acetonitrile. wisdomlib.orgnnpub.orghumanjournals.com The pH of the buffer is a critical parameter that is adjusted to ensure atropine, an amine, is in its ionized form for good peak shape and retention. UV detection is commonly set at wavelengths between 210 nm and 230 nm. wisdomlib.orgnnpub.orgnih.gov
Validation studies for these HPLC methods have consistently demonstrated excellent linearity over various concentration ranges, with correlation coefficients (r²) greater than 0.999. wisdomlib.orgscirp.org Accuracy is typically confirmed through recovery studies, with results generally falling within 98-102%. wisdomlib.org Precision, assessed by intra-day and inter-day analyses, shows low relative standard deviation (RSD) values, usually below 2%. wisdomlib.org The sensitivity of these methods is established by determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ). For instance, one validated method for this compound in injections reported an LOD of 0.019 µg/ml and an LOQ of 0.059 µg/ml. wisdomlib.org
HPLC Methodologies for this compound Analysis
| Stationary Phase | Mobile Phase | Detection | Linearity Range (µg/mL) | Application | Reference |
|---|---|---|---|---|---|
| Shimadzu C18 (150mm × 4.6mm, 3μm) | Buffer:Methanol (40:60 v/v), pH 5.5 | 210 nm | 20-120 | Injectable Formulations | wisdomlib.org |
| Thermo Hypersil C18 (250mm x 4.6mm, 5μm) | 0.02M KH₂PO₄ Buffer pH 4:Methanol (75:25 v/v) | 210 nm | 25-75 | Combined Liquid Dosage Form | nnpub.org |
| ODS-BP hyperchrome C18 (250 mm × 4.6 mm, 5 μm) | 0.05M KH₂PO₄ Buffer pH 4:Acetonitrile (60:40 v/v) | 266 nm | 5-150 | Ophthalmic Formulation | humanjournals.com |
| Novapak silica (B1680970) (7.5 cm) | Methanol:1% aq. Sodium 1-pentanesulfonate (970:30 v/v) | 220 nm (UV) & 255/285 nm (Fluorescence) | 0.8-1.2 | Tablets, Injections, Ophthalmic | oup.comoup.com |
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant evolution from conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. ijsrtjournal.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher system back-pressures. ijsrtjournal.comscirp.org
The primary advantage of UHPLC in the analysis of this compound is the dramatic reduction in analysis time. scirp.org A novel gradient UHPLC method was developed that required only 8 minutes to evaluate both atropine and its major impurities, a significant improvement over the 40-minute run time of the traditional USP compendial HPLC method. scirp.orgscilit.com This increased throughput is highly beneficial in quality control environments. Furthermore, UHPLC systems lead to a significant reduction in solvent consumption, making it a more environmentally friendly or "green" analytical approach. nih.govchromatographyonline.com
A validated UHPLC method for atropine and its impurities in auto-injectors utilized a Waters Acquity BEH C18 column (1.7 μm, 2.1 × 100 mm). scirp.org The method employed a gradient elution with a mobile phase consisting of 0.1% phosphoric acid in water and acetonitrile. scirp.org This method was validated according to USP Category I requirements and demonstrated excellent linearity (r² > 0.999) over a concentration range of 50 to 250 µg/mL, with an LOD of 3.9 µg/mL and an LOQ of 13.1 µg/mL. scirp.orgscirp.org The enhanced resolution of UHPLC also allows for the simultaneous separation and analysis of atropine from numerous impurities and degradation products, including noratropine, tropic acid, and apoatropine (B194451). scirp.orgnih.gov
Comparison of Conventional HPLC and UHPLC for Atropine Analysis
| Parameter | Conventional HPLC (USP 37 Method) | Advanced UHPLC Method | Reference |
|---|---|---|---|
| Column | C18, 4.6 × 250 mm, 5 µm | Acquity BEH C18, 2.1 × 100 mm, 1.7 µm | scirp.orgscirp.org |
| Analysis Time | 40 minutes (up to >70 min for impurities) | 8 minutes | scirp.orgscirp.org |
| Mobile Phase | Isocratic, Tetrabutylammonium hydrogen sulfate/Acetonitrile/Acetate buffer | Gradient, 0.1% H₃PO₄ in Water/Acetonitrile | scirp.orgscirp.org |
| Flow Rate | 2.0 mL/min | 0.55 mL/min | scirp.org |
| Advantages | Established compendial method | Faster analysis, higher resolution, reduced solvent use | scirp.orgscirp.orgnih.gov |
Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. wikipedia.orgnews-medical.net GC-MS combines the high separation efficiency of GC with the definitive identification capabilities of MS, making it a "gold standard" for forensic substance identification. wikipedia.org
However, the application of GC-MS to the analysis of atropine presents a significant challenge: thermal instability. researchgate.netresearchgate.net At the high temperatures typically used in a GC injection port (e.g., 250-300°C), atropine is prone to degradation, primarily through the elimination of water to form apoatropine and the cleavage of its ester bond. researchgate.netresearchgate.net This thermal degradation can lead to an underestimation of the parent compound or a complete failure to detect it. researchgate.net
To overcome this limitation, derivatization is often required to create a more thermally stable analogue of atropine prior to GC-MS analysis. researchgate.net Common derivatizing agents include those that produce trimethylsilyl (B98337) (TMS) or acetyl derivatives. researchgate.net Despite these challenges, GC-MS remains a valuable tool in toxicological analysis for identifying atropine and other tropane (B1204802) alkaloids in biological specimens, provided that the potential for thermal degradation is recognized and addressed. researchgate.netresearchgate.net The analysis of degradation products themselves can sometimes indicate the original presence of atropine. researchgate.net
Thin-Layer Chromatography (TLC) is a planar chromatographic technique that is widely used for the qualitative identification and separation of substances. analyticaltoxicology.comuad.ac.id It is a simple, rapid, and cost-effective method often employed for preliminary screening, purity checks, and identifying degradation products. analyticaltoxicology.comscispace.com
For this compound analysis, TLC is typically performed on silica gel plates. jru.edu.in The separation is based on the principle of adsorption, where components of the mixture are separated based on their differential affinity for the stationary phase (silica gel) and the mobile phase. jru.edu.in A common mobile phase for separating alkaloids like atropine is a mixture of methanol and ammonia. jru.edu.in
After the plate is developed, the separated spots are visualized. Since atropine is not colored, a visualizing agent is required. Dragendorff's reagent is a classic choice that produces colored spots with alkaloids, allowing for their identification. jru.edu.in TLC methods have been successfully used to demonstrate the presence of tropic acid, a key degradation product of atropine, in stability studies of this compound solutions. nih.gov While primarily a qualitative technique, modern high-performance TLC (HPTLC) coupled with a densitometric scanner allows for quantitative analysis. analyticaltoxicology.compsu.edu
Electrophoretic Methods
Electrophoretic methods separate ions based on their electrophoretic mobility in an electric field. These techniques are known for their high separation efficiency, short analysis times, and minimal sample and solvent consumption. mdpi.comfrontiersin.org
Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), is a powerful analytical tool that offers an interesting alternative to chromatographic methods for the analysis of this compound. scispace.comresearchgate.net CE provides extremely high separation efficiency, often exceeding that of HPLC, and requires only nanoliter volumes of sample. mdpi.com
In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE), such as a phosphate buffer. nih.gov When a high voltage is applied across the capillary, analytes migrate at different velocities based on their charge-to-size ratio. frontiersin.org For the analysis of atropine, a buffer with a pH around 4.0 has been used to separate it from other toxic alkaloids within 16 minutes. nih.gov Another method optimized for determining atropine in human urine used a 10 mM phosphate buffer at pH 8.0. scispace.comresearchgate.net
A significant application of CE is in chiral separations. Atropine is a racemic mixture of D- and L-hyoscyamine (B7768854). CE, with the addition of a chiral selector like sulfated-β-cyclodextrin to the BGE, can separate these enantiomers. researchgate.netnih.gov This capability is crucial for determining the enantiomeric purity of hyoscyamine (B1674123), as the pharmacological activity resides primarily in the L-enantiomer. researchgate.net The method has been successfully applied to evaluate the enantiomeric purity of (-)-hyoscyamine in plant extracts. researchgate.net Detection in CE is commonly performed using UV-Vis, but coupling CE with more sensitive detectors like electrochemiluminescence (ECL) can significantly lower detection limits, with one study reporting a detection limit of 50 ng·mL⁻¹ for this compound in urine. scispace.comresearchgate.net
Electrochemiluminescence (ECL) Detection Coupled with CE
Capillary electrophoresis (CE) coupled with electrochemiluminescence (ECL) detection is a powerful and sensitive method for the determination of this compound. researchgate.netkab.ac.ug This technique combines the high separation efficiency of CE with the low detection limits of ECL.
In one such method, a Ru(bpy)₃²⁺-based ECL system was developed using a Europium-Prussian Blue (Eu-PB) modified platinum electrode as the working electrode. researchgate.netkab.ac.ug The separation and detection parameters were optimized to achieve the best resolution and sensitivity. The optimal conditions were found to be a 10 mM phosphate buffer at pH 8.0 for separation and a detection potential of 1.15 V with 5 mM Ru(bpy)₃²⁺ in an 80 mM phosphate buffer (pH 8.0) in the detection cell. researchgate.net
Under these optimized conditions, the ECL peak area showed a linear relationship with the this compound concentration in the range of 0.08 to 20 µg·mL⁻¹, with a detection limit of 50 ng·mL⁻¹ (at a signal-to-noise ratio of 3). researchgate.net The method demonstrated good precision, with relative standard deviations (RSD) for migration time and peak area being 0.81% and 3.19%, respectively. researchgate.net This method was successfully applied to determine this compound levels in the urine of patients, with recoveries ranging from 90.9% to 98.6%. researchgate.netscispace.com Another study reported a linear response for atropine concentration with a coefficient of determination (R²) value of 0.997 and a detection limit of approximately 0.75 μM. acs.org The instrument precision, sensor reproducibility, and repeatability were determined to be 4.5%, 3.0%, and 9.2%, respectively. acs.org
Spectroscopic Analysis Methods
Spectroscopic methods are widely used for the analysis of this compound, offering various advantages in terms of speed, simplicity, and sensitivity.
Atomic Absorption Spectrometry (AAS)
Indirect atomic absorption spectrometry (AAS) provides a method for the determination of this compound. nih.gov One approach involves the formation of an ion-associate complex between this compound and potassium tetraiodomercurate. nih.gov The drug can be quantified in the range of 13.6–138.8 µg/ml using this method. nih.gov Another indirect AAS method is based on the extraction of an ion pair formed between this compound and an inorganic complex, Ni(SCN)₄²⁻. rsc.org The nickel content in the organic phase is then measured by AAS. This method demonstrated a linear range of 0.5-6.0 mg/ml for this compound. rsc.org
Chemiluminescence (CL) Techniques
Chemiluminescence (CL) methods offer high sensitivity for the determination of atropine. A fast and sensitive CL method involves the on-line ion-pair formation of atropine with a tetrachloroaurate(III) complex and its subsequent liquid-liquid extraction. nih.gov When mixed with a reversed micellar medium containing luminol, the ion-pair complex produces a CL signal. nih.gov This method achieved a low detection limit of 1 ng/mL and a wide linear dynamic range from 10 ng/mL to 100 µg/mL. nih.gov The precision is high, with a relative standard deviation of approximately 3% at a concentration of 100 ng/mL. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) for Quantitative Analysis
Surface-enhanced Raman spectroscopy (SERS) has emerged as a powerful technique for the quantitative analysis of this compound, offering high sensitivity and specificity. journal-cjls.cnbvsalud.org This method utilizes the enhancement of the Raman signal of molecules adsorbed on or near nanostructured metal surfaces.
In one study, silver nanoparticles (Ag NPs) were used as the SERS substrate. journal-cjls.cn The Raman peak at 1002 cm⁻¹ was identified as a characteristic peak for the quantitative analysis of this compound. bvsalud.org By combining SERS with a light gradient boosting machine (LGB) algorithm, a quantitative analysis model was developed for this compound in eye drops, achieving a high correlation coefficient (R²) of 0.998. journal-cjls.cn Another study reported a linear relationship for scopolamine (B1681570) hydrobromide, a related compound, in the range of 0 - 10 μg/mL with a correlation coefficient of 0.983. science.gov
Method Validation and Quality Assurance in Pharmaceutical Analysis
Validation of analytical methods is a critical requirement for quality assurance in the pharmaceutical industry. It ensures that the developed methods are reliable, reproducible, and suitable for their intended purpose. Key validation parameters include linearity, accuracy, precision, and robustness. scirp.orgnnpub.orgwisdomlib.org
Linearity, Accuracy, Precision, and Robustness Studies
Linearity demonstrates the direct proportionality of the analytical method's response to the concentration of the analyte. For this compound, linearity has been established over various concentration ranges depending on the analytical technique. For instance, an HPLC method showed linearity in the concentration range of 20-120 μg/ml. wisdomlib.org Another study reported a linear range of 25-75 μg/ml. nnpub.org A spectrophotometric method was found to be linear in the range of 2-20 µg/ml. researchgate.netijpsonline.com
Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies. In one HPLC method for this compound, accuracy was demonstrated by recovery studies at three different concentration levels (80%, 100%, and 120%), with results falling within acceptable limits. nnpub.org Another study reported recovery percentages between 99.58% and 99.94%. wisdomlib.org
Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For an HPLC method, the %RSD for intra-day and inter-day precision for this compound were found to be 1.10% and 1.06%, respectively. scispace.com Other studies have consistently reported RSD values below 2%, indicating good precision. wisdomlib.orgnih.gov
Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. scirp.orgscirp.org This provides an indication of the method's reliability during normal usage. For HPLC methods, parameters such as the pH of the mobile phase, its organic composition, flow rate, and column temperature are intentionally varied to assess the method's robustness. scirp.orgnnpub.org In several studies, developed methods for this compound have been shown to be robust, with consistent performance under these varied conditions. wisdomlib.orgscispace.comhumanjournals.com
Interactive Data Table: Validation Parameters for this compound Analysis
| Parameter | Method | Concentration Range | Result | Citation |
| Linearity | HPLC | 20-120 µg/ml | Correlation Coefficient > 0.999 | wisdomlib.org |
| HPLC | 25-75 µg/ml | Correlation Coefficient > 0.99 | nnpub.org | |
| HPLC | 20-100 µg/ml | r² = 0.998 | scispace.com | |
| Spectrophotometry | 2-20 µg/ml | r² = 0.9903 | ijpsonline.com | |
| CE-ECL | 0.08-20 µg/mL | Correlation Coefficient = 0.9994 | researchgate.netscispace.com | |
| Accuracy | HPLC | 80%, 100%, 120% of standard | Recovery: 99.58% - 99.94% | wisdomlib.org |
| HPLC | 80%, 100%, 120% of standard | Within acceptable limits | nnpub.org | |
| CE-ECL | Spiked urine samples | Recovery: 90.9% - 98.6% | researchgate.netscispace.com | |
| Precision | HPLC | 40, 60, 80 µg/ml | Intra-day RSD: 1.10%, Inter-day RSD: 1.06% | scispace.com |
| HPLC | Not Specified | RSD < 2% | wisdomlib.org | |
| LC-MS/MS | LLOQ, Low, Medium, High QC | Within-run and Between-run RSD < 8% | nih.gov | |
| CE-ECL | 5.0 µg·mL⁻¹ | RSD of migration time: 0.81%, RSD of peak area: 3.19% | researchgate.net | |
| Robustness | HPLC | Varied mobile phase, flow rate | Consistent performance | wisdomlib.orgscispace.comhumanjournals.com |
| HPLC | Varied pH, organic ratio, temp, flow rate | Method remained unaffected | scirp.orgscirp.org |
Limits of Detection (LOD) and Quantitation (LOQ) Determinations
The limits of detection (LOD) and quantitation (LOQ) are critical performance characteristics of analytical methods, indicating the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, various advanced analytical methodologies have been developed and validated, each with its specific LOD and LOQ values. These values are fundamental in ensuring the sensitivity and accuracy of methods used for quality control, stability studies, and analysis in biological matrices.
Several studies have established the LOD and LOQ for this compound using different chromatographic techniques. For instance, a high-performance liquid chromatography (HPLC) method for analyzing this compound in injectable forms reported an LOD of 0.019 µg/mL and an LOQ of 0.059 µg/mL. tandfonline.com In another study utilizing a reverse-phase HPLC (RP-HPLC) method, the LOD and LOQ for this compound were found to be 23.07 ng/mL and 69.91 ng/mL, respectively. biomedpharmajournal.org
The development of Ultra High-Performance Liquid Chromatography (UHPLC) has offered enhanced sensitivity and reduced analysis times. A novel UHPLC method for the determination of atropine and its impurities demonstrated an LOD of 3.9 µg/mL and an LOQ of 13.1 µg/mL. nih.govmdpi.com A highly sensitive RP-UPLC method reported even lower limits, with an LOD of 0.0033 µg/mL and an LOQ of 0.0102 µg/mL for atropine sulphate. researchgate.net
For the analysis of atropine in eye drops, a stability-indicating HPLC-MS/MS method was validated, showing an LOD of 0.05 ng/mL and an LOQ of 0.5 ng/mL. researchgate.net In the context of biological fluid analysis, a micellar electrokinetic capillary chromatography method estimated the LOD for atropine at 0.06 µg/mL and the LOQ at 0.2 µg/mL. nih.gov Furthermore, a capillary electrophoresis method coupled with electrochemiluminescence detection for this compound in human urine reported a detection limit of 50 ng/mL. researchgate.net
The following table summarizes the LOD and LOQ values for this compound determined by various analytical methods.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for this compound
| Analytical Method | Matrix/Formulation | LOD | LOQ |
|---|---|---|---|
| HPLC | Injectable form | 0.019 µg/mL | 0.059 µg/mL |
| RP-HPLC | Bulk drug | 23.07 ng/mL | 69.91 ng/mL |
| UHPLC | Auto-injectors | 3.9 µg/mL | 13.1 µg/mL |
| RP-UPLC | Pharmaceutical dosage form | 0.0033 µg/mL | 0.0102 µg/mL |
| HPLC-MS/MS | Eye drops | 0.05 ng/mL | 0.5 ng/mL |
| Micellar Electrokinetic Capillary Chromatography | Biological fluids | 0.06 µg/mL | 0.2 µg/mL |
| Capillary Electrophoresis-ECL | Human urine | 50 ng/mL | Not Reported |
This table is interactive. You can sort and filter the data.
Applications in Biological Matrix Analysis (e.g., Animal Plasma, Urine)
The quantitative analysis of this compound in biological matrices such as animal plasma and urine is essential for pharmacokinetic, metabolic, and forensic studies. Various sophisticated analytical methods have been successfully applied for this purpose.
A reverse-phase high-performance liquid chromatographic (RP-HPLC) method has been developed for the simultaneous determination of this compound and scopolamine-N-butylbromide in human serum and urine. tandfonline.com This method involves a solid-phase extraction (SPE) clean-up step to isolate the analytes from the complex biological matrix before chromatographic analysis. tandfonline.com The detection limit was reported to be 18 ng for each alkaloid per 10 μl injection. tandfonline.com
Micellar electrokinetic capillary chromatography (MECC) has also been utilized for the identification and quantitation of atropine in whole blood and gastric contents. nih.gov This method employs a liquid-liquid extraction for sample preparation and achieves separation using a borate/phosphate buffer with sodium dodecyl sulfate. nih.gov The reported limit of detection for atropine was 0.06 µg/mL, with a limit of quantitation of 0.2 µg/mL. nih.gov
A highly sensitive room-temperature phosphorescence (RTP) quenching method using Mn-doped ZnS quantum dots has been developed for the detection of this compound in biological fluids. nih.gov This method demonstrated high selectivity, and when applied to human urine and serum samples, the recovery of spiked solutions ranged from 95% to 104%, indicating its accuracy and reliability for biological sample analysis. nih.gov The detection limit for this compound with this method was 0.09 µM. nih.gov
Furthermore, a capillary electrophoresis method coupled with an electrochemiluminescence (ECL) sensor was successfully applied to determine the levels of this compound in the urine samples of patients. researchgate.net This technique demonstrated good recovery rates, ranging from 90.9% to 98.6%. researchgate.net Studies in dogs have also involved the analysis of atropine in plasma and urine to investigate its physiological effects. ahajournals.org The plasma half-life of atropine is approximately 2.5 hours, with about 50% of the drug binding to plasma proteins. biomedpharmajournal.org A significant portion of atropine is excreted unchanged in the urine. biomedpharmajournal.org
Innovative Formulations and Delivery Systems Characterization
Sustained Release Particle Analysis
The development of sustained-release formulations for this compound aims to improve its therapeutic efficacy by maintaining a consistent drug concentration over an extended period, which can enhance bioavailability and stability. nih.gov One innovative approach involves the use of ophthalmic sodium polystyrene sulfonate resin (SPSR) to create a suspension for eye drops. nih.gov
These sustained-release particles are synthesized through a cationic exchange process between this compound and the SPSR. nih.gov The resulting formulation, an ATS@SPSR suspension, is designed to prolong the residence time of the drug in the eye. nih.gov Characterization of these particles includes in vitro and in vivo studies.
In vitro analysis has demonstrated that the ATS@SPSR suspension exhibits sustained-release characteristics. nih.gov A key aspect of this analysis is monitoring the degradation of this compound into its primary degradation product, tropic acid. nih.gov Studies have shown that in the ATS@SPSR formulation, tropic acid remained undetected for 30 days at 40°C, highlighting the enhanced stability of this delivery system. nih.gov
In vivo analysis in New Zealand rabbits has been crucial for characterizing the bioavailability of these sustained-release particles. nih.gov The concentration of this compound in tear fluids and aqueous humor was measured over time. nih.gov The results indicated a significant increase in the mean residence time (MRT) and the area under the drug concentration-time curve (AUC) for the ATS@SPSR suspension eye drops when compared to conventional this compound eye drops. nih.gov This demonstrates the improved bioavailability and prolonged drug action achieved with this sustained-release system. nih.gov Safety assessments have also confirmed that the formulation is non-irritating to the eyes. nih.gov
Dry Powder Inhaler Aerosol Characterization
Dry powder inhalers (DPIs) represent a non-invasive alternative for the systemic delivery of this compound, offering rapid bioavailability, which is particularly advantageous in emergency situations. researchgate.net The characterization of this compound DPI aerosols is critical to ensure efficient lung deposition and therapeutic effectiveness.
A key aspect of DPI characterization is the analysis of particle size. For optimal deposition in the lung periphery, drug particles with aerodynamic diameters between 1 and 5 µm are desired. mdpi.com The development of a nano-atropine sulfate DPI involved producing particles in the range of 400-500 nm to enhance penetrability. researchgate.net
Aerosol performance is evaluated using techniques such as Anderson cascade impaction (ACI) studies. researchgate.net These studies measure the respirable fraction of the aerosolized drug, which is the proportion of particles likely to reach the deep lung. For a nano-atropine sulfate DPI formulation, a high respirable fraction of 51.61% was reported. researchgate.net Another study on a high-dose DPI characterized the aerosol by its mass median aerodynamic diameter (MMAD), emitted dose (ED), and fine particle fraction (FPF). nih.gov
In vivo characterization involves pharmacokinetic and pharmacodynamic studies in human volunteers. A clinical trial with a nano-atropine sulfate DPI confirmed early blood bioavailability and a sustained action profile. researchgate.net Another study comparing a DPI delivering 1.95 mg of this compound to a 2 mg intramuscular injection found that the relative bioavailability for the DPI was 87%. researchgate.net The maximum concentration (Cmax) was reached at approximately 0.25 hours for the DPI, indicating rapid absorption. researchgate.net Gamma scintigraphy using radiotracers can also be employed to visualize the in-vivo pulmonary deposition pattern of the formulation, confirming significant deposition in various lung compartments. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Scopolamine-N-butylbromide |
| Sodium dodecyl sulfate |
| Tropic acid |
| Sodium polystyrene sulfonate resin |
| Technetium-99m |
| Noratropine |
| Apoatropine HCl |
| Atropic acid |
| Hydroquinone |
| Nitroethane |
| Phenol |
| Catechol |
| 4,4'-di-hydroxydiphenyl ether |
| 2,4'-dihydroxydiphenyl ether |
| 4-bromophenol |
| 4-hydroxyatropine |
| Methanol |
| Acetonitrile |
| Phosphoric acid |
| Glacial acetic acid |
| Sodium acetate |
| 2-bromophenol |
| Dexamethasone |
| Potassium dihydrogen ortho phosphate |
| Sodium hydroxide |
| Strychnine |
| Tetracaine |
| Scopolamine |
| Manganese |
| Zinc Sulfide |
| Raceanisodamine hydrochloride |
| Flufenamic acid |
| Ammonium acetate |
| Inulin |
| PAH (para-aminohippuric acid) |
| Sodium chloride |
| Potassium chloride |
| Obidoxime dichloride |
| Pralidoxime |
| HI-6 |
| HLo-7 |
| Sarin |
| Cyclosarin (GF) |
| Xanthan gum |
| Hydroxypropyl methylcellulose (B11928114) (HPMC) |
| Quercetin |
| Doxorubicin |
| Ciprofloxacin (Cipro) |
| Spirulina platensis |
| 1-Hexyl-3-methylimidazolium Hexafluorophosphate |
| Sucralose |
| Avicel 102 |
| Mannitol |
| Magnesium stearate |
| Crosspovidone |
| Crosscarmellose sodium |
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (double-gloving recommended), safety goggles, and lab coats. Use respiratory protection (e.g., N95 masks) if ventilation is inadequate .
- Spill Management : Contain spills with absorbent materials, avoid skin contact, and dispose of waste at approved facilities. Report large spills to local authorities .
- Storage : Store in locked, ventilated areas away from light and moisture to prevent degradation .
How can researchers resolve contradictions in experimental data involving this compound?
Advanced Research Question
- Replicate Studies : Ensure consistency in dosage, solvent (e.g., isoosmotic solutions), and biological models .
- Confounding Variables : Control for factors like pH sensitivity, temperature fluctuations, or impurities in formulations .
- Peer Review : Engage cross-disciplinary experts to identify methodological flaws (e.g., biased sampling, measurement errors) .
What cross-disciplinary approaches enhance this compound research?
Advanced Research Question
- Pharmacology + Toxicology : Investigate dose-dependent effects on fertility (H361 hazard) or long-term neurotoxicity .
- Biomaterials Science : Develop sustained-release formulations (e.g., nanoparticles) to improve ocular bioavailability .
What are key considerations for formulating this compound in isoosmotic solutions?
Basic Research Question
- Sodium Chloride Equivalents : Calculate using freezing point depression or sodium chloride equivalence (e.g., 0.5% this compound requires 0.54 g NaCl for 60 mL isotonic solution) .
- Stability Testing : Monitor pH (optimal range: 4.0–6.0) and sterility under accelerated storage conditions .
How should researchers design long-term stability studies for this compound formulations?
Advanced Research Question
- Degradation Pathways : Test hydrolysis (pH-dependent) and photolytic decomposition using HPLC or LC-MS .
- Storage Conditions : Assess stability at 25°C/60% RH (ICH guidelines) and extreme temperatures (-20°C, 40°C) .
What strategies improve literature reviews on this compound’s mechanisms of action?
Basic Research Question
- Source Screening : Prioritize peer-reviewed journals, regulatory documents (e.g., Merck safety data), and clinical trial registries .
- Bias Mitigation : Include studies with conflicting conclusions (e.g., variable cardiac effects in human vs. animal models) .
How do in vivo and in vitro models differ in evaluating this compound’s cardiac effects?
Advanced Research Question
- In Vivo : Measure heart rate modulation in conscious animals (e.g., primates) to account for autonomic nervous system feedback .
- In Vitro : Use isolated cardiomyocytes to isolate direct muscarinic receptor antagonism from systemic factors .
What standards ensure rigorous reporting of this compound research?
Basic Research Question
- Abstract Structure : Include background, methods (e.g., HPLC validation), key results (mean ± SD), and implications .
- Data Transparency : Provide raw datasets, calibration curves, and statistical analysis code .
What ethical considerations apply to human studies involving this compound?
Advanced Research Question
- Informed Consent : Disclose risks (e.g., blurred vision, tachycardia) and monitor adverse events in clinical trials .
- Data Integrity : Avoid selective reporting; pre-register hypotheses and analysis plans .
Tables for Quick Reference
Table 1 : Key Safety Precautions for this compound Handling
| Hazard | Mitigation Strategy | Reference |
|---|---|---|
| Fertility Risk (H361) | Use fume hoods; restrict access to labs | |
| Ocular Exposure | Install emergency eye wash stations | |
| Environmental Contamination | Use oil barriers for spills |
Table 2 : Formulation Parameters for this compound Solutions
| Parameter | Recommended Value | Reference |
|---|---|---|
| pH Range | 4.0–6.0 | |
| Sodium Chloride Equivalent (0.5%) | 0.54 g/60 mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
